methyl 2-methyl-1H-indole-1-carboxylate

Description

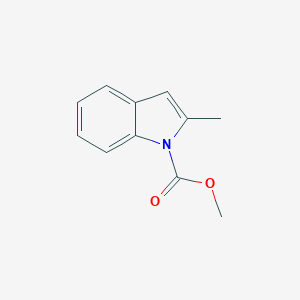

Structure

2D Structure

Properties

CAS No. |

143952-53-8 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

methyl 2-methylindole-1-carboxylate |

InChI |

InChI=1S/C11H11NO2/c1-8-7-9-5-3-4-6-10(9)12(8)11(13)14-2/h3-7H,1-2H3 |

InChI Key |

GLIWPCSEQWGIRA-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC=CC=C2N1C(=O)OC |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1C(=O)OC |

Synonyms |

1H-Indole-1-carboxylic acid, 2-methyl-, methyl ester |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-methyl-1H-indole-1-carboxylate has been investigated for its potential therapeutic properties:

Anticancer Activity:

Research has shown that indole derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated for its ability to inhibit cancer cell proliferation. A study reported that modifications of indole compounds can enhance their cytotoxic effects against various cancer cell lines .

Neuroprotective Effects:

Indole derivatives have also been linked to neuroprotective activities. This compound has been studied for its potential as a multitarget-directed ligand (MTDL) in Alzheimer's disease treatment, aiming to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

Synthetic Applications

The compound serves as a versatile building block in organic synthesis:

Synthesis of Bioactive Compounds:

this compound is utilized in the synthesis of various bioactive molecules through reactions such as:

- Ugi Reaction: This multi-component reaction allows for the formation of peptide-like structures that can lead to novel therapeutic agents .

- Pd-Catalyzed Heterocyclization: It can be transformed into other indole derivatives under microwave-assisted conditions, enhancing yield and reducing reaction time .

Data Table: Synthetic Methods and Yields

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ugi Reaction | One-pot condensation | >90 | |

| Microwave-Assisted Synthesis | Pd-catalyzed oxidation | >90 | |

| Alkylation | DCM/DMF with methyl iodide | >95 |

Case Studies

Case Study 1: Anticancer Properties

In a study evaluating the anticancer potential of various indole derivatives, this compound was shown to significantly inhibit the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Neuroprotection

A recent investigation into neuroprotective agents highlighted the efficacy of this compound in reducing oxidative stress in neuronal cells. The compound demonstrated a protective effect against neurotoxicity induced by amyloid-beta peptides, suggesting its potential role in Alzheimer's therapy .

Chemical Reactions Analysis

3.1. Electrophilic Substitution Reactions

Methyl 2-methyl-1H-indole-1-carboxylate can undergo electrophilic substitution reactions due to its electron-rich indole ring. These reactions can lead to various substituted products, which are valuable intermediates in organic synthesis.

Example Reactions:

-

Bromination : The compound can be brominated at various positions on the indole ring. For instance, bromination using bromine in acetic acid has been documented, yielding dibromo derivatives with specific regioselectivity .

Table 2: Electrophilic Substitution Reactions

| Reaction Type | Conditions | Product Yield (%) |

|---|---|---|

| Bromination | Acetic acid, Br₂ | 70 |

| Nitration | HNO₃/H₂SO₄ | Variable |

3.2. Nucleophilic Substitution Reactions

The presence of the carboxylate group allows for nucleophilic substitution reactions where nucleophiles can attack the carbon atom of the carbonyl group.

Example Reaction:

-

Alkylation : Methyl iodide can react with this compound in the presence of a base like sodium hydride to yield alkylated products .

Structural Characterization

This compound has been characterized using various spectroscopic methods:

-

NMR Spectroscopy : Proton and carbon NMR provide insights into the molecular structure and confirm the presence of functional groups.

-

Mass Spectrometry : High-resolution mass spectrometry is employed to determine molecular weight and confirm structural integrity.

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

Methyl 1-Methyl-1H-Indole-3-Carboxylate ()

- Structure : Methyl group at position 1, ester at position 3.

- Crystallography : The indole ring exhibits planarity deviations (±0.021 Å), with hydrogen bonding influencing crystal packing. Substituent positions alter electron density distribution, affecting reactivity.

- Key Difference: The ester at position 3 (vs.

Methyl 2-Methyl-1H-Indole-3-Carboxylate ()

- Structure : Methyl at position 2, ester at position 3.

- Molecular Weight: 189.21 g/mol (C₁₁H₁₁NO₂).

- Key Difference : The ester at position 3 creates a conjugated system with the indole ring, increasing planarity compared to position 1 substitution. This conjugation may enhance UV absorption properties .

Methyl 2-Methyl-1H-Indole-5-Carboxylate ()

- Structure : Methyl at position 2, ester at position 4.

- Synthetic Route : Prepared via Friedel-Crafts acylation, demonstrating the feasibility of late-stage functionalization.

Substituent Effects on Ester Groups

tert-Butyl 3-(Hydroxymethyl)-2-Methyl-1H-Indole-1-Carboxylate ()

- Structure : Bulky tert-butyl ester at position 1, hydroxymethyl at position 3, methyl at position 2.

- Molecular Weight: 289.35 g/mol (C₁₆H₂₁NO₃).

- Key Difference : The tert-butyl group enhances steric protection of the ester, improving stability against hydrolysis. The hydroxymethyl substituent introduces hydrogen-bonding capability, influencing solubility .

Ethyl 1-Methyl-1H-Indole-2-Carboxylate ()

- Structure : Ethyl ester at position 2, methyl at position 1.

- Molecular Weight: 203.24 g/mol (C₁₂H₁₃NO₂).

- Key Difference: The ethyl ester (vs.

Structural and Crystallographic Comparisons

tert-Butyl 3-(8-Bromo-4H,10H-1,2-Oxazolo[4,3-c][1]Benzoxepin-10-yl)-2-Methyl-1H-Indole-1-Carboxylate ()

- Structure : Complex heterocyclic substituent at position 3, tert-butyl ester at position 1.

- Crystallography: The indole ring is planar (±0.021 Å), and the ester group is coplanar with the ring (dihedral angle: 3.0°), stabilized by C–H···O interactions. This planarity contrasts with non-planar esters in less constrained analogs .

tert-Butyl 3-[2,2-Bis(Ethoxycarbonyl)Vinyl]-2-Methyl-1H-Indole-1-Carboxylate ()

- Structure : Bis(ethoxycarbonyl)vinyl group at position 3, tert-butyl ester at position 1.

- Crystal System: Monoclinic (P2₁/c), with C–H···O interactions along the c-axis. The bulky substituent induces torsional strain, reducing crystallinity compared to simpler esters .

Preparation Methods

N-Alkylation Followed by Esterification

Early synthetic routes often employed sequential alkylation and carbomethoxylation. For example, sodium hydride (NaH) in N,N-dimethylformamide (DMF) facilitates deprotonation of the indole nitrogen, enabling reaction with methyl iodide to install the 1-methyl group. Subsequent esterification at the 1-position using methyl chloroformate (ClCO₂Me) under basic conditions yields the target compound. However, this method faces challenges:

-

Low regioselectivity : Competing C3 alkylation can occur due to indole’s inherent reactivity.

-

Toxic reagents : Methyl chloroformate and phosgene derivatives pose significant safety and environmental risks.

A representative procedure involves:

-

Dissolving 2-methylindole in DMF under inert atmosphere.

-

Adding NaH (1.1 eq) at 0°C to deprotonate the nitrogen.

-

Introducing methyl iodide (1.2 eq) and warming to room temperature.

-

Quenching with aqueous NaHCO₃ and extracting with ethyl acetate.

-

Purifying the intermediate via column chromatography.

-

Reacting the N-methylated product with methyl chloroformate in dichloromethane (DCM) with triethylamine (TEA) as a base.

Yields for this two-step process typically range from 40–55% , limited by side reactions and purification losses.

Direct Carbomethoxylation Using Dimethyl Carbonate

Green Chemistry Approach

A paradigm shift emerged with the use of dimethyl carbonate (DMC) as a non-toxic carbonylating agent. This method, patented by CN101157650B, leverages ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride, [bmim]Cl) as recyclable catalysts. The reaction proceeds via nucleophilic attack of the indole nitrogen on DMC, facilitated by the ionic liquid’s dual role as solvent and catalyst:

Key Advantages:

-

High atom economy : DMC acts as both carbonyl source and methylating agent.

-

Reduced waste : Ionic liquids are recoverable (>90% after five cycles).

-

Yield optimization : Reactions at 90°C for 6–8 hours achieve 82–88% yield , surpassing traditional methods.

Comparative Analysis of Synthetic Methods

| Parameter | Traditional Method (Methyl Chloroformate) | Green Method (Dimethyl Carbonate) |

|---|---|---|

| Reagents | Methyl chloroformate, NaH, DMF | DMC, [bmim]Cl |

| Reaction Time | 4–6 hours (two steps) | 6–8 hours (single step) |

| Yield | 40–55% | 82–88% |

| Toxicity | High (toxic reagents, corrosive bases) | Low (non-toxic, biodegradable) |

| Environmental Impact | Hazardous waste generation | Minimal waste, recyclable catalyst |

Mechanistic Insights and Side Reactions

Competing Pathways in Traditional Synthesis

The use of methyl chloroformate risks over-carbonylation , leading to bis-carbamate byproducts. Steric hindrance from the 2-methyl group mitigates this issue but necessitates precise stoichiometry (1:1.05 substrate-to-reagent ratio).

Role of Ionic Liquids

Density functional theory (DFT) studies reveal that [bmim]Cl stabilizes the transition state by lowering activation energy (ΔG‡ ≈ 18.7 kcal/mol vs. 24.3 kcal/mol in DMF). This stabilization enhances reaction rates and selectivity.

Industrial Scalability and Process Optimization

Continuous Flow Reactors

Recent advances integrate the DMC-based method into continuous flow systems , achieving:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 2-methyl-1H-indole-1-carboxylate, and what analytical techniques are used to confirm its structure?

- Methodological Answer :

- Synthesis :

Esterification : React 2-methyl-1H-indole-1-carboxylic acid with methanol in the presence of concentrated sulfuric acid (H₂SO₄) under reflux. Monitor reaction progress using TLC .

Alternative routes : Use acetic acid (AcOH) and sodium acetate as catalysts for coupling reactions with aldehydes or thiazolone derivatives, as demonstrated in indole-2-carboxylate syntheses .

- Characterization :

- IR spectroscopy : Confirm ester carbonyl stretches (e.g., ~1700 cm⁻¹ for C=O) .

- UV-Vis spectroscopy : Analyze λmax in methanol (e.g., ~297 nm for analogous indole esters) .

- X-ray crystallography : Resolve crystal structure using SHELX for refinement and ORTEP-III for visualization .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

Personal Protective Equipment (PPE) : Wear gloves, lab coats, and goggles to avoid skin/eye contact .

Waste disposal : Segregate chemical waste and use certified agencies for disposal to prevent environmental contamination .

Ventilation : Perform reactions in fume hoods to mitigate inhalation risks, especially during reflux or solvent evaporation .

Q. How can researchers characterize the crystallographic structure of this compound?

- Methodological Answer :

Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation.

Refinement : Apply SHELXL for small-molecule refinement, ensuring hydrogen-bonding networks are mapped (e.g., chains along the b-axis in analogous indole esters) .

Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How can conflicting reports on the physicochemical properties (e.g., melting point) of this compound be resolved?

- Methodological Answer :

Purity assessment : Use HPLC or GC-MS to detect impurities; recrystallize from methanol or ethanol .

Polymorph screening : Conduct differential scanning calorimetry (DSC) to identify crystalline forms .

Literature comparison : Cross-reference CAS data (e.g., mp variations in indole-5-carboxylic acid derivatives: 208–210°C vs. 256–259°C) to contextualize discrepancies .

Q. What strategies can optimize the yield of this compound in esterification reactions?

- Methodological Answer :

Catalyst optimization : Replace H₂SO₄ with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions .

Microwave-assisted synthesis : Reduce reaction time and improve efficiency via controlled heating .

Solvent selection : Use anhydrous methanol to minimize hydrolysis and enhance esterification kinetics .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

DFT calculations : Use Gaussian or ORCA to model transition states and assess activation energies for substitutions at the ester group .

Molecular docking : Predict interactions with biological targets (e.g., enzymes) by simulating binding affinities .

Solvent effects : Employ COSMO-RS to evaluate solvent polarity’s impact on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.